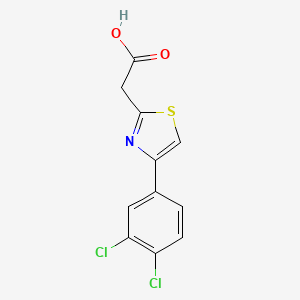

2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid

Vue d'ensemble

Description

2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazole ring

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting the chlorides to corresponding hydrocarbons.

Substitution: The thiazole ring and the dichlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of hydrocarbons from the dichlorophenyl group.

Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Pharmacological Properties

1.1 Antidiabetic Activity

Research indicates that compounds related to 2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)acetic acid exhibit significant agonistic activity on the peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for glucose and lipid metabolism. A study demonstrated that a phenylthiazole derivative showed an EC50 of 0.75 μM for PPARγ activation, comparable to the known antidiabetic drug rosiglitazone (EC50 of 0.83 μM) . This suggests potential for developing new antidiabetic agents based on this scaffold.

1.2 Anticancer Activity

Thiazole derivatives have been explored for their anticancer properties. The compound has shown effectiveness against various cancer cell lines due to its ability to interfere with cellular signaling pathways involved in tumor growth and proliferation. For instance, derivatives have been synthesized and tested for cytotoxicity against human cancer cell lines, demonstrating promising results .

1.3 Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in studies that evaluated its effects on COX-2 expression and TNF-α levels in vivo. Certain derivatives exhibited substantial inhibition of inflammation markers, suggesting their utility in treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from thiazole and chlorophenyl precursors. The structural modifications of thiazole rings have been shown to influence biological activity significantly. For example, the introduction of various substituents on the thiazole ring can enhance potency against specific targets .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

- 2-(4-(2,4-Dichlorophenyl)thiazol-2-YL)acetic acid

- 2-(4-(3,5-Dichlorophenyl)thiazol-2-YL)acetic acid

- 2-(4-(3,4-Difluorophenyl)thiazol-2-YL)acetic acid

Comparison:

- Uniqueness: The presence of the 3,4-dichlorophenyl group in 2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity.

- Biological Activity: Compared to other similar compounds, the 3,4-dichlorophenyl derivative may exhibit different potency and selectivity in its biological effects due to the specific positioning of the chlorine atoms.

Activité Biologique

2-(4-(3,4-Dichlorophenyl)thiazol-2-YL)acetic acid is a thiazole derivative that exhibits a diverse range of biological activities. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group that enhances its lipophilicity and biological potency. Research has shown that thiazole derivatives, including this compound, can interact with various biological targets, leading to significant pharmacological effects.

The biological activity of this compound primarily involves:

- Interaction with DNA and Topoisomerase II : The compound has been reported to induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells.

- Inhibition of Enzymes : It inhibits enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

- Modulation of Cellular Pathways : The compound influences various cell signaling pathways and gene expression profiles, impacting cellular metabolism and function.

Biological Activities

The compound has been studied for several biological activities:

- Antitumor Activity : It exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values comparable to established anticancer drugs like doxorubicin in Jurkat and A-431 cell lines .

- Antimicrobial Properties : The compound demonstrates antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

- Anti-inflammatory Effects : By inhibiting specific inflammatory enzymes, it contributes to the reduction of inflammation in various models.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antitumor Efficacy : In a study involving the treatment of Jurkat cells, the compound exhibited an IC50 value of less than 1 µg/mL, indicating potent antiproliferative effects. Molecular dynamics simulations suggested that its interaction with Bcl-2 protein was primarily through hydrophobic contacts .

- Antimicrobial Activity : A series of tests demonstrated that the compound effectively inhibited the growth of various bacterial strains. Its structural features were linked to enhanced activity against both gram-positive and gram-negative bacteria.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the following table:

Propriétés

IUPAC Name |

2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c12-7-2-1-6(3-8(7)13)9-5-17-10(14-9)4-11(15)16/h1-3,5H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYDHONIIMDNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398606 | |

| Record name | [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898390-41-5 | |

| Record name | [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.